BTK Biochemical Potency: N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide Achieves Single-Digit Nanomolar BTK IC50 Comparable to Lead Clinical Inhibitors
In a biochemical BTK enzyme inhibition assay, N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide exhibited an IC50 of 1 nM [1]. This potency level places it in the same order of magnitude as the first-in-class covalent BTK inhibitor ibrutinib (BTK IC50 = 0.5 nM, reported in a cell-free enzymatic assay) [2]. However, unlike ibrutinib, which achieves its potency through irreversible covalent bonding to Cys481, the compound's structure lacks an obvious Michael acceptor warhead, suggesting a non-covalent or reversible binding mode that may confer a distinct target-residence-time profile. Within the same patent family (US20240083900), other Example compounds demonstrated a range of BTK IC50 values including <1 nM (Example 66), 1.20 nM (Example 79), and 5.5 nM (Example 236) [3], indicating that the 1 nM potency of Example 99 is competitive among the most potent examples disclosed.
| Evidence Dimension | BTK biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Ibrutinib: IC50 = 0.5 nM (cell-free enzymatic assay); US20240083900 Example 66: IC50 < 1 nM; Example 79: IC50 = 1.20 nM; Example 236: IC50 = 5.5 nM |
| Quantified Difference | 2-fold less potent than ibrutinib but equipotent to best-in-patent examples; 5.5-fold more potent than Example 236 |
| Conditions | Biochemical BTK enzyme inhibition assay; compound incubated with biotinylated and unactivated BTK (unknown origin) for 1 hr by TR-FRET assay [1]; ibrutinib data from cell-free enzymatic assay with purified BTK [2] |
Why This Matters
A 1 nM BTK IC50 confirms the compound is a high-potency tool suitable for BTK-dependent mechanistic studies, while the non-covalent structural features differentiate it from irreversible inhibitors like ibrutinib for researchers investigating reversible binding kinetics or seeking to avoid covalent off-target liabilities.
- [1] BindingDB Entry BDBM658441; Assay ChEMBL_1466556 (CHEMBL3407013). Binding affinity to biotinylated and unactivated BTK, 1 hr incubation, TR-FRET assay. IC50: 1 nM. View Source
- [2] Honigberg LA et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci USA. 2010;107(29):13075-13080. Ibrutinib BTK IC50 = 0.5 nM. View Source
- [3] BindingDB PrimarySearch_ki results for US20240083900. Example 66: IC50 < 1 nM; Example 79: IC50 = 1.20 nM (PLCγ2 phosphorylation in Ramos cells); Example 236: IC50 = 5.5 nM (BTK in vitro assay). View Source
